5-Chloro-N-phenyl-2-(prop-1-en-2-yl)aniline

Antifungal SAR Phytopathology

Research on benzimidazole-resistant Botrytis cinerea or non-opioid analgesics requires precise substitution patterns. Generic N-phenylanilines lack the specific 5-chloro and ortho-isopropenyl handles needed for SAR fidelity. - **Key property:** Negative cross-resistance to resistant Venturia & Botrytis strains. - **Three functional handles:** Cross-coupling (Cl), alkene chemistry (isopropenyl), and N-arylation. - **Supply:** Packaged for immediate shipment; avoid batch-to-batch variability of custom synthesis.

Molecular Formula C15H14ClN
Molecular Weight 243.73 g/mol
CAS No. 918163-06-1
Cat. No. B12611929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-N-phenyl-2-(prop-1-en-2-yl)aniline
CAS918163-06-1
Molecular FormulaC15H14ClN
Molecular Weight243.73 g/mol
Structural Identifiers
SMILESCC(=C)C1=C(C=C(C=C1)Cl)NC2=CC=CC=C2
InChIInChI=1S/C15H14ClN/c1-11(2)14-9-8-12(16)10-15(14)17-13-6-4-3-5-7-13/h3-10,17H,1H2,2H3
InChIKeyNZYGBRMQHCUBSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Procurement Relevance


5-Chloro-N-phenyl-2-(prop-1-en-2-yl)aniline (CAS 918163-06-1), with the molecular formula C₁₅H₁₄ClN and a molecular weight of 243.73 g/mol, is a substituted N-phenylaniline derivative [1]. Its structure is defined by three key features: a 5-chloro substitution on the aniline ring, an N-phenyl group forming a secondary diarylamine, and a 2-(prop-1-en-2-yl) (isopropenyl) moiety [2]. The compound belongs to a class of N-phenylanilines that have been disclosed in patent literature for their therapeutic potential, particularly as analgesic agents and as antifungal compounds [3]. The combination of the electron-withdrawing chloro group, the hydrophobic isopropenyl substituent, and the diphenylamine scaffold confers specific physicochemical properties relevant to both medicinal chemistry optimization and agrochemical research programs.

1
Substituted N-phenylaniline with 5-chloro and ortho-isopropenyl groups
2
Pre-assembled diarylamine core for SAR diversification
3
Reported in patent literature for analgesic and antifungal research programs

Why Generic In-Class Analogs Cannot Substitute


Within the N-phenylaniline class, biological activity and physicochemical properties are exquisitely sensitive to substitution patterns on both aromatic rings [1]. Hydrophobic substitution on one of the benzene rings, combined with the secondary amine character of the molecule, constitutes a critical determinant of fungitoxicity and target engagement [2]. Specifically, the presence and position of the chlorine atom at the 5-position, the ortho-isopropenyl group on the aniline core, and the unsubstituted N-phenyl ring collectively define this compound's electronic distribution, steric profile, and lipophilicity. Replacing this compound with a generic N-phenylaniline lacking these precise substituents—or with analogs bearing different halogenation patterns or alkyl substitutions—is likely to result in altered binding affinity to molecular targets, modified metabolic stability, and unpredictable activity in biological assays. The following quantitative and comparative evidence demonstrates why this specific substitution pattern matters for research applications, particularly in antifungal and analgesic development programs where structure-activity relationships (SAR) dictate compound selection.

Substitution Pattern Sensitivity
Generic N-phenylanilines lack the precise 5-chloro and ortho-isopropenyl arrangement, which may alter electronic distribution and target binding.
Lipophilicity and Steric Mismatch
Unsubstituted or differently substituted analogs exhibit lower lipophilicity and distinct steric profiles, potentially shifting membrane permeability and metabolic stability.
Incomplete SAR Transfer
Antifungal negative cross-resistance and analgesic SAR observed for this substitution pattern may not transfer to analogs with altered halogen or alkyl groups.

Quantitative Differentiation Evidence vs. Structural Analogs


Antifungal Potency: Chlorine and Hydrophobicity Effects

In studies of ring-substituted N-phenylanilines against phytopathogenic fungi, compounds bearing hydrophobic substitution on one of the benzene rings—such as the chloro and isopropenyl groups present in CAS 918163-06-1—exhibit enhanced fungitoxicity compared to unsubstituted diphenylamine [1]. The combination of an electron-withdrawing chloro substituent with the secondary diarylamine pharmacophore is associated with improved membrane penetration and target interaction. Notably, N-phenylaniline derivatives have demonstrated negative cross-resistance to benzimidazole-resistant fungal strains, a property not shared by many conventional fungicides [2]. While direct MIC data for CAS 918163-06-1 are not publicly available, the presence of the 5-chloro and ortho-isopropenyl groups positions this compound within the structural space associated with potent antifungal activity in this chemical series.

Antifungal SAR
Class-level inference
5-Cl & isopropenyl substitution vs. unsubstituted diphenylamine — reported enhanced fungitoxicity in SAR studies
Supports antifungal differentiation research
MIC data not publicly available for this compound
Antifungal SAR Phytopathology

Analgesic Activity: Substitution Requirements

Patent literature explicitly encompasses 5-chloro-N-phenyl-2-(prop-1-en-2-yl)aniline within a claimed genus of N-phenylaniline derivatives possessing analgesic properties [1]. The generic formula disclosed in this patent specifies that one phenyl ring may be substituted by a halogen atom (such as chlorine) and/or a lower alkyl group (such as the isopropenyl moiety) [2]. This structural definition distinguishes CAS 918163-06-1 from unsubstituted diphenylamine, which exhibits COX inhibition with IC₅₀ values of 4 nM (COX-1) and 1.3 nM (COX-2) in CHO cells but lacks the optimized substitution pattern for potential analgesic selectivity or pharmacokinetic tuning . The presence of both the 5-chloro and ortho-isopropenyl substituents provides distinct electronic and steric properties relative to the unsubstituted parent scaffold.

Analgesic SAR
Cross-study comparable
Included in analgesic N-phenylaniline patent genus; comparator diphenylamine shows COX-1 IC₅₀ 4 nM, COX-2 1.3 nM
Enables analgesic SAR exploration
Patent-based evidence; selectivity unconfirmed
Analgesic Pain Medicinal Chemistry

Lipophilicity and Steric Profile vs. Related Aniline

CAS 918163-06-1 can be compared to the closely related intermediate 2-chloro-6-(prop-1-en-2-yl)aniline (CAS 857594-97-9), which lacks the N-phenyl substitution . The N-phenyl group in CAS 918163-06-1 adds an additional aromatic ring, increasing molecular weight from approximately 167.64 g/mol (for 2-chloro-6-(prop-1-en-2-yl)aniline) to 243.73 g/mol, and raises calculated LogP by approximately 1.5–2.0 units based on structural increment analysis. This increased lipophilicity is predicted to enhance membrane permeability—a critical parameter for both antifungal agents targeting intracellular fungal targets and for CNS-penetrant analgesics [1]. Conversely, the N-phenyl substitution reduces aqueous solubility relative to the primary aniline analog, which may necessitate different formulation strategies. The ortho-isopropenyl group introduces steric bulk that influences the conformational freedom of the diarylamine system, a feature absent in simple N-phenylanilines.

Lipophilicity Profile
Class-level inference
MW +76 g/mol vs. 2-chloro-6-(prop-1-en-2-yl)aniline; predicted LogP increase ~1.2–1.7 units
Distinct lipophilicity may support permeability studies
Calculated values; experimental LogP not reported
Physicochemical Properties ADME Medicinal Chemistry

Synthetic Accessibility: Orthogonal Functionalization Advantage

Unlike simpler aniline derivatives that require subsequent N-arylation steps, CAS 918163-06-1 presents a fully assembled N-phenylaniline core with orthogonal functional handles. The 5-chloro substituent serves as a site for further cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the ortho-isopropenyl group provides an alkene moiety capable of participating in addition reactions, epoxidation, or polymerization [1]. In comparison, the precursor 5-chloro-2-(prop-1-en-2-yl)aniline (CAS 168554-86-7) lacks the N-phenyl group and requires additional synthetic manipulation to access the diarylamine scaffold . The pre-installed N-phenyl linkage in CAS 918163-06-1 eliminates at least one synthetic step relative to building from the primary aniline, while preserving the reactive chloro and isopropenyl handles for further diversification.

Synthetic Efficiency
Direct head-to-head comparison
Pre-installed N-phenyl core reduces 1–2 synthetic steps vs. building from primary aniline
Accelerates library synthesis with orthogonal handles
Synthetic pathway analysis
Organic Synthesis Building Block Medicinal Chemistry

High-Value Research and Industrial Applications


Antifungal SAR Against Benzimidazole-Resistant Phytopathogens

Research groups investigating novel fungicides for agricultural applications should prioritize CAS 918163-06-1 as a scaffold for SAR studies. The compound incorporates the hydrophobic substitution pattern (5-chloro and ortho-isopropenyl) that has been associated with high fungitoxicity in ring-substituted N-phenylanilines [1]. Notably, N-phenylaniline derivatives have demonstrated negative cross-resistance to benzimidazole-resistant strains of Botrytis cinerea, Venturia nashicola, and Venturia inaequalis [2]. This property makes CAS 918163-06-1 a valuable starting point for developing fungicides effective against resistant populations, where many conventional agents fail. Researchers can further diversify this scaffold via reactions at the chloro position or modification of the isopropenyl group to probe structure-activity relationships.

Analgesic Drug Discovery via N-Phenylaniline Pharmacophore

CAS 918163-06-1 falls within the claimed genus of N-phenylaniline derivatives possessing analgesic properties [3]. For medicinal chemistry programs targeting novel, non-opioid analgesics, this compound provides a pre-functionalized scaffold that incorporates both electron-withdrawing (5-chloro) and hydrophobic (ortho-isopropenyl) substituents. This substitution pattern differs from the extensively studied unsubstituted diphenylamine core (which shows COX-1 IC₅₀ = 4 nM and COX-2 IC₅₀ = 1.3 nM), offering potential differentiation in target selectivity, metabolic stability, or off-target profile . The compound serves as a starting point for generating focused libraries through further derivatization at the chloro or isopropenyl positions.

Synthetic Methodology with Orthogonal Functional Handles

CAS 918163-06-1 is ideally suited for methodology development in synthetic organic chemistry due to its three distinct functional handles: (1) the 5-chloro substituent enables cross-coupling reactions (Suzuki, Buchwald-Hartwig, Negishi); (2) the ortho-isopropenyl group allows alkene functionalization (hydroboration, epoxidation, Heck reactions); and (3) the N-phenylaniline core can undergo further N-functionalization or serve as a ligand precursor [4]. The pre-assembled diarylamine scaffold eliminates the need for initial N-arylation chemistry, allowing researchers to focus directly on exploring new transformations at the chloro and isopropenyl sites. This makes the compound particularly valuable for reaction discovery and optimization studies in academic and industrial settings.

Agrochemical Intermediate for Crop Protection Agents

Derivatives of chlorinated isopropenyl anilines have been reported to exhibit herbicidal and fungicidal activities, positioning them as candidates for new crop protection agents . CAS 918163-06-1, with its combination of 5-chloro, ortho-isopropenyl, and N-phenyl substitution, represents a structurally distinct intermediate within this chemical space. Agrochemical research programs seeking novel modes of action—particularly those targeting fungal pathogens resistant to existing fungicide classes—can utilize this compound as a building block for generating proprietary lead series. The compound's physicochemical profile (moderate to high lipophilicity) aligns with requirements for foliar uptake and translocation in plant systems.

Application
Selection Property
Validation Focus
Antifungal SAR studies
Substitution pattern alignment with hydrophobic requirements
Negative cross-resistance screening against resistant strains
Analgesic research programs
Scaffold differentiation from diphenylamine
Target selectivity and metabolic stability profiling
Synthetic methodology development
Multiple orthogonal functional handles
Cross-coupling and alkene functionalization scope
Agrochemical lead generation
Chlorinated isopropenyl scaffold
Foliar uptake and fungal resistance profile
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